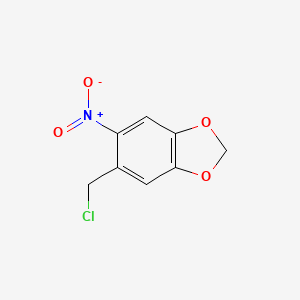
(2E)-N'-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an isonicotinoyl group and a nitrophenyl group attached to a propenohydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide typically involves the condensation of isonicotinic acid hydrazide with 3-nitrobenzaldehyde under basic conditions. The reaction is carried out in an ethanol solvent, with sodium hydroxide acting as the base. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazides.
科学的研究の応用
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules, providing insights into its mechanism of action.
作用機序
The mechanism of action of (2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
類似化合物との比較
Similar Compounds
(1E,2E)-N-(3-Nitrophenyl)-3-phenyl-2-propen-1-imine: This compound shares a similar nitrophenyl group but differs in its overall structure and properties.
(2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one: Another compound with a nitrophenyl group, but with different functional groups and applications.
Uniqueness
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide is unique due to its combination of an isonicotinoyl group and a nitrophenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C15H12N4O4 |
|---|---|
分子量 |
312.28 g/mol |
IUPAC名 |
N'-[(E)-3-(3-nitrophenyl)prop-2-enoyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H12N4O4/c20-14(17-18-15(21)12-6-8-16-9-7-12)5-4-11-2-1-3-13(10-11)19(22)23/h1-10H,(H,17,20)(H,18,21)/b5-4+ |
InChIキー |
GFTCXKVXHLWCBL-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NNC(=O)C2=CC=NC=C2 |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NNC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)

![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)
![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)


![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
